2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenothiazine moiety, which is further linked to a quinolinecarbonitrile structure. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps, starting with the preparation of the phenothiazine derivative. The trifluoromethylation of phenothiazine can be achieved through radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine or quinolinecarbonitrile moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenothiazine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-({2-OXO-2-[2-(TRIFLUOROMETHYL)ANILINO]ETHYL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- 2-({2-OXO-2-[4-(TRIFLUOROMETHYL)ANILINO]-ETHYL}SULFANYL)ACETIC ACID
Uniqueness
The uniqueness of 2-({2-OXO-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHYL}SULFANYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenothiazine and quinolinecarbonitrile moieties contribute to its diverse reactivity and potential biological activities .
Properties
Molecular Formula |
C25H18F3N3OS2 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H18F3N3OS2/c26-25(27,28)17-9-10-22-20(12-17)31(19-7-3-4-8-21(19)34-22)23(32)14-33-24-16(13-29)11-15-5-1-2-6-18(15)30-24/h3-4,7-12H,1-2,5-6,14H2 |
InChI Key |
QGHDPDCUZWDSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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